molecular formula C20H16ClN3S2 B2740287 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole CAS No. 383894-32-4

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2740287
CAS No.: 383894-32-4
M. Wt: 397.94
InChI Key: RFGKBISWJNRSCV-JXMROGBWSA-N
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Description

3-(3-Chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole (CAS 383894-32-4) is a high-purity synthetic chemical compound with a molecular formula of C20H16ClN3S2 and a molecular weight of 397.9 g/mol . This complex heterocyclic compound features a benzo[b]thiophene core linked to a 1,2,4-triazole ring system through a carbon-carbon bond, with a 3-chloro substitution on the benzothiophene moiety and a cinnamylthio functional group at the 5-position of the triazole ring. The structural architecture of this compound is particularly valuable for antimicrobial research, as studies have demonstrated that 3-halobenzo[b]thiophene derivatives exhibit significant activity against Gram-positive bacteria and yeast, with certain analogues showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL . The strategic incorporation of both benzothiophene and 1,2,4-triazole pharmacophores creates a hybrid structure with enhanced potential for biological activity screening, particularly in antibiotic discovery programs addressing antimicrobial resistance . The chlorine atom at the third position of the benzothiophene ring is a critical structural feature that may enhance drug-target binding affinity and improve absorption, distribution, metabolism, and excretion (ADME) properties, as halogen atoms are known to significantly influence these parameters in drug discovery . Researchers investigating novel heterocyclic compounds for biochemical applications will find this chemical valuable due to its dual-heterocyclic architecture, which combines two privileged structural motifs known for diverse biological activities. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in laboratory settings.

Properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S2/c1-24-19(18-17(21)15-11-5-6-12-16(15)26-18)22-23-20(24)25-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKBISWJNRSCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then reacted with appropriate reagents to introduce the cinnamylthio and triazole functionalities. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions 3, 4, 5) Key Features Biological Activity/Notes Reference
3-(Cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Thiophen-2-yl (3), Methyl (4), Cinnamylthio (5) Lower steric bulk; thiophene lacks chlorine. Antimicrobial screening (unreported specifics)
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) 4-Bromobenzyl (3), 4-Chlorophenyl (4), Thiophen-2-yl (5) Bromine enhances lipophilicity; chlorophenyl adds steric hindrance. 80% yield; mp 210°C; moderate antimicrobial
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl (5), Thiol (-SH) at position 3 Thiol group enables disulfide bond formation; higher reactivity. Potential antiviral applications
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole 2-Chlorobenzylthio (3), 4-Nitrophenyl (5), Phenyl (4) Nitro group increases electron-withdrawing effects; phenyl adds rigidity. Synthetic focus; no activity data

Physicochemical Properties

  • Melting Points: Target compound’s fused benzo[b]thiophene likely increases rigidity, raising the melting point (>200°C) compared to non-fused analogues like 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (mp 157°C for ester derivatives) .
  • Lipophilicity :
    • Cinnamylthio and chlorobenzo[b]thiophene groups increase logP vs. simpler thiophene or phenyl substituents, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes a chlorobenzo[b]thiophene moiety and a cinnamylthio group, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.
  • Anticancer Properties :
    • Studies have reported that this compound induces apoptosis in cancer cells. In particular, it was tested on human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of specific enzymes involved in cancer progression. It inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Interaction with DNA : The triazole ring may intercalate with DNA, disrupting replication processes.
  • Enzyme Targeting : By inhibiting CDKs and other ATP-utilizing enzymes, the compound can effectively halt cellular proliferation.

Case Studies

Several studies have focused on the biological implications of this compound:

StudyFindingsReference
Study 1Demonstrated antibacterial activity against E. coli and S. aureus; MIC values were reported.
Study 2Evaluated anticancer effects on MCF-7 cells; induced apoptosis via caspase activation.
Study 3Investigated enzyme inhibition; showed significant CDK inhibition leading to cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole?

A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, triazole derivatives are often synthesized via condensation of thiosemicarbazides or by reacting hydrazides with isothiocyanates under reflux conditions (e.g., ethanol, 70–80°C), followed by purification via recrystallization or column chromatography . Microwave-assisted synthesis (165°C, 45 minutes) can enhance reaction efficiency for similar triazole-thioether derivatives by reducing time and improving yields . Key intermediates like chlorobenzo[b]thiophene precursors are synthesized via Friedel-Crafts alkylation or Suzuki coupling.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1200–1250 cm⁻¹, N-H stretches in triazole rings).
  • ¹H/¹³C NMR resolves substituent positions: aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX programs) provides definitive 3D structural validation .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., via fluorescence-based methods) to explore mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances heterogenous catalysis for thioether bond formation .
  • Microwave parameters : Optimizing temperature (165°C), pressure (12.2 bar), and time (45 minutes) increases reaction efficiency for analogous triazole derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol/water mixtures aid recrystallization .

Q. What computational methods are used to predict electronic properties and tautomeric behavior?

  • DFT calculations (B3LYP/6-311G(d,p)) model molecular geometry, vibrational frequencies, and HOMO-LUMO gaps. For example, the HOMO-LUMO energy difference (~4.5–5.0 eV) predicts charge transfer interactions .
  • Torsional angle scans (0°–360°) assess conformational flexibility, revealing stable rotamers in cinnamylthio substituents .
  • NMR chemical shift prediction (GIAO method) validates experimental data, resolving ambiguities in aromatic proton assignments .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable temperature NMR identifies dynamic effects (e.g., hindered rotation in cinnamylthio groups causing peak broadening).
  • 2D NMR techniques (COSY, HSQC) map proton-carbon correlations to distinguish overlapping signals .
  • Isotopic labeling (e.g., ¹³C-enriched intermediates) clarifies ambiguous carbon environments in complex heterocycles .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modifying substituents (e.g., replacing cinnamylthio with alkylthio or arylthio groups) to assess impact on bioactivity .
  • Pharmacophore modeling : Identifying critical moieties (e.g., chlorobenzo[b]thiophen-2-yl for hydrophobic interactions) via molecular docking (AutoDock Vina) .
  • Free-Wilson analysis : Quantifying contributions of substituents to antimicrobial potency using regression models .

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